molecular formula C16H16N2O2S2 B2961007 N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide CAS No. 325957-01-5

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide

Cat. No.: B2961007
CAS No.: 325957-01-5
M. Wt: 332.44
InChI Key: NDNDFUXELKXOBS-UHFFFAOYSA-N
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Description

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide is a chemical compound with the molecular formula C16H16N2O2S2 and a molecular weight of 332.45 g/mol . This compound is characterized by the presence of a disulfide bond linking two benzamide groups, each substituted with a methylcarbamoyl group. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide typically involves the following steps:

    Formation of the disulfide bond: This can be achieved by oxidizing thiol precursors under controlled conditions.

    Introduction of the methylcarbamoyl group: This step involves the reaction of the disulfide intermediate with methyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The methylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or TCEP in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.

    Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide involves its ability to interact with thiol groups in proteins and other biomolecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in target proteins. This can affect the protein’s structure and function, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-{[4-(methylcarbamoyl)phenyl]thio}benzamide: Similar structure but with a thioether instead of a disulfide bond.

    N-Methyl-4-{[4-(methylcarbamoyl)phenyl]sulfonyl}benzamide: Contains a sulfonyl group instead of a disulfide bond.

Uniqueness

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving redox biology and protein chemistry.

Properties

IUPAC Name

N-methyl-4-[[4-(methylcarbamoyl)phenyl]disulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-17-15(19)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNDFUXELKXOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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